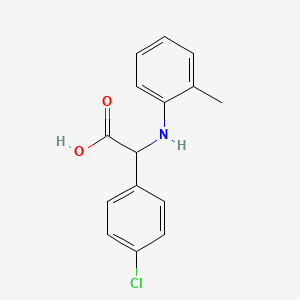
(4-Chloro-phenyl)-o-tolylamino-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-phenyl)-o-tolylamino-acetic acid is an organic compound that features a chloro-substituted phenyl group and a tolyl group attached to an amino acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-o-tolylamino-acetic acid typically involves the reaction of 4-chloroaniline with o-tolylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Chloro-phenyl)-o-tolylamino-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
(4-Chloro-phenyl)-o-tolylamino-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chloro-phenyl)-o-tolylamino-acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the tolyl group.
3-(4-Chlorophenyl)propionic acid: Contains a propionic acid moiety instead of an amino acetic acid group.
4-Chloro-L-phenylalanine: An amino acid derivative with a similar chloro-substituted phenyl group.
Uniqueness
(4-Chloro-phenyl)-o-tolylamino-acetic acid is unique due to the presence of both the chloro-substituted phenyl group and the tolyl group attached to an amino acetic acid moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
特性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-(2-methylanilino)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-2-3-5-13(10)17-14(15(18)19)11-6-8-12(16)9-7-11/h2-9,14,17H,1H3,(H,18,19) |
InChIキー |
LZQMKXDZAKBCSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(C2=CC=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



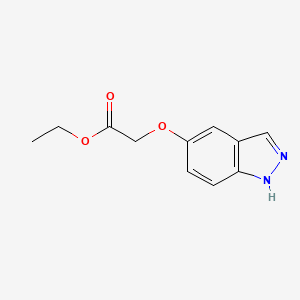
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)


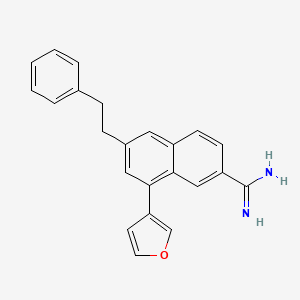
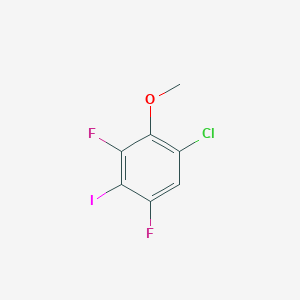
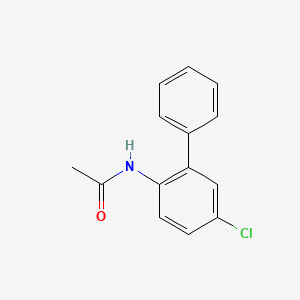
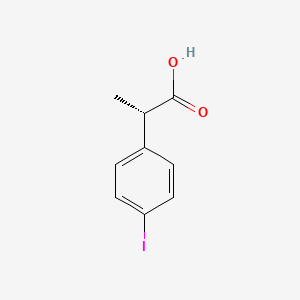
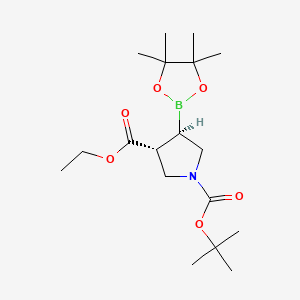

![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)

